molecular formula C18H33NOSn B8071853 butane;3-methoxy-2H-pyridin-2-ide;tin(4+)

butane;3-methoxy-2H-pyridin-2-ide;tin(4+)

Cat. No.: B8071853
M. Wt: 398.2 g/mol
InChI Key: PGGTXKOSPQUPIB-UHFFFAOYSA-N
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Description

Butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is a complex organotin compound that combines the properties of butane, a simple alkane, with a methoxy-substituted pyridine and a tin ion in a +4 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane;3-methoxy-2H-pyridin-2-ide;tin(4+) typically involves the reaction of 3-methoxy-2H-pyridine with a tin(IV) precursor under controlled conditions. One common method is the reaction of 3-methoxy-2H-pyridine with tin(IV) chloride in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butane;3-methoxy-2H-pyridin-2-ide;tin(4+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

    Substitution: The methoxy group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin(IV) oxide derivatives, while substitution reactions can produce various functionalized pyridine-tin complexes.

Scientific Research Applications

Chemistry

In chemistry, butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . Its unique structure allows for efficient catalysis and high selectivity in forming carbon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for developing new drugs. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

Industry

In the industrial sector, butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is used in the production of advanced materials, including polymers and coatings. Its role as a stabilizer and catalyst in polymerization reactions enhances the properties of the final products.

Mechanism of Action

The mechanism by which butane;3-methoxy-2H-pyridin-2-ide;tin(4+) exerts its effects involves coordination with various molecular targets. The tin(IV) center can form stable complexes with ligands, facilitating catalytic processes. The pyridine ring can interact with aromatic systems, enhancing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Butane;2-methoxy-2H-pyridin-2-ide;tin(4+)
  • Butane;3-ethoxy-2H-pyridin-2-ide;tin(4+)
  • Butane;3-methoxy-2H-pyridin-2-ide;lead(4+)

Uniqueness

Butane;3-methoxy-2H-pyridin-2-ide;tin(4+) is unique due to its specific combination of a methoxy-substituted pyridine and a tin(IV) center. This structure provides distinct reactivity and stability compared to similar compounds with different substituents or metal centers. Its versatility in catalysis and material science applications sets it apart from other organotin compounds.

Properties

IUPAC Name

butane;3-methoxy-2H-pyridin-2-ide;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGTXKOSPQUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].COC1=[C-]N=CC=C1.[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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